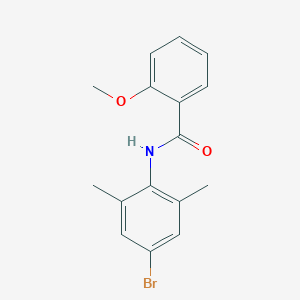![molecular formula C20H13BrN2O2S B245113 N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide](/img/structure/B245113.png)
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Additionally, the paper will list future directions for further research.
Mécanisme D'action
The mechanism of action of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the inhibition of various cellular processes, including DNA replication, cell division, and protein synthesis. This compound has been found to target specific enzymes and proteins involved in these processes, leading to the disruption of normal cellular function and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In insects, it has been found to disrupt the nervous system, leading to paralysis and death. In environmental applications, this compound has been found to degrade persistent organic pollutants, leading to the detoxification of contaminated environments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide in lab experiments is its potent activity against cancer cells and insects. This makes it a valuable tool for studying these organisms and developing new therapies. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which may limit its use in certain applications.
Orientations Futures
There are several future directions for further research related to N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science. Finally, research is needed to assess the potential risks and benefits of using this compound in different applications.
Méthodes De Synthèse
The synthesis of N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride and 3-amino-2-hydroxybenzoic acid with 2-aminobenzothiazole in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this chemical compound has been found to have anti-cancer properties and has been used in the development of new cancer therapies. In agriculture, it has been used as a pesticide due to its potent insecticidal activity. In environmental science, it has been studied for its ability to degrade persistent organic pollutants.
Propriétés
Formule moléculaire |
C20H13BrN2O2S |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
N-[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-4-bromobenzamide |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,23H,(H,22,25)/b20-15+ |
Clé InChI |
JREMCQOHMHFXNN-HMMYKYKNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=C(C=C4)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)


![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)